An In-Depth Technical Guide to 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. This document is intended for researchers and professionals in the fields of medicinal chemistry and drug development. The guide delves into the reactivity of this versatile building block, offering detailed protocols for its synthesis and subsequent utilization in the creation of novel pyrazolyl urea derivatives. With the pyrazole scaffold being a cornerstone in the development of kinase inhibitors and other therapeutic agents, this guide serves as a critical resource for leveraging 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in modern drug discovery programs.[1][2][3][4][5][6][7][8]
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][5][6][7] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5][6][8] The structural rigidity and the ability of the pyrazole ring to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, make it an ideal anchor for designing targeted therapeutics.[2]
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a functionalized pyrazole derivative that offers a reactive isocyanate group at the C4 position. This electrophilic handle provides a straightforward entry into a diverse range of derivatives, most notably ureas, which are another critical pharmacophore in many approved drugs. This guide will explore the chemical space that this unique building block unlocks.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is paramount for its effective use in synthesis and for the characterization of its downstream products.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | Supplier Data |
| Molecular Weight | 151.17 g/mol | Supplier Data |
| CAS Number | 252956-48-2 | Supplier Data |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | General knowledge of similar compounds |
| Solubility | (Predicted) Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | General knowledge of similar compounds |
Spectroscopic Characterization (Predicted)
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¹H NMR (400 MHz, CDCl₃):
-
δ ~3.7-3.9 ppm (s, 3H, N-CH₃)
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δ ~2.3-2.5 ppm (s, 3H, C3-CH₃)
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δ ~2.2-2.4 ppm (s, 3H, C5-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~150-155 ppm (C3)
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δ ~140-145 ppm (C5)
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δ ~125-130 ppm (-N=C=O)
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δ ~110-115 ppm (C4)
-
δ ~35-40 ppm (N-CH₃)
-
δ ~12-15 ppm (C3-CH₃)
-
δ ~10-13 ppm (C5-CH₃)
-
-
Infrared (IR) Spectroscopy (neat):
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A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2280 cm⁻¹.
-
C-H stretching bands from the methyl groups will appear around 2900-3000 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyrazole ring will be observed in the 1500-1600 cm⁻¹ region.
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Synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
The synthesis of the title compound can be logically approached from its corresponding carboxylic acid precursor, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, via the Curtius rearrangement. This method is widely used for the conversion of carboxylic acids to isocyanates with retention of stereochemistry and tolerance of a wide range of functional groups.
Experimental Protocol: Synthesis of a Representative Pyrazolyl Urea
This protocol describes the synthesis of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-N'-(4-chlorophenyl)urea, a representative example of a potential kinase inhibitor scaffold.
Materials:
-
Solution of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in toluene (from the previous step)
-
4-Chloroaniline
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM.
-
To this solution, add the toluene solution of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole (1.0 eq) dropwise at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting materials.
-
If a precipitate forms, collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford the desired pyrazolyl urea.
Safety and Handling
Organic isocyanates are toxic, potent respiratory and skin sensitizers, and are highly reactive towards moisture. [14][15]All manipulations should be carried out in a well-ventilated fume hood by trained personnel. [15] Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or laminate) are mandatory.
-
Eye Protection: Safety goggles and a face shield are essential.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: For operations with a high risk of aerosolization, a respirator with an organic vapor cartridge may be necessary.
Handling and Storage:
-
Handle under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, amines, and strong bases.
Conclusion
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis from a commercially available precursor and its predictable reactivity make it an attractive tool for the rapid generation of libraries of pyrazolyl ureas and other derivatives. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in the design and synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors.
References
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available from: [Link]
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. Available from: [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - NIH. Available from: [Link]
-
13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Available from: [Link]
-
Design, synthesis and biological evaluation of new pyrazolyl-ureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis - PubMed. Available from: [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. Available from: [Link]
-
A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation - ResearchGate. Available from: [Link]
-
1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Isocyanates technical fact sheet | SafeWork NSW. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]
- CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Available from: [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available from: [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy - DOI. Available from: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available from: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. Available from: [Link]
-
Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PubMed. Available from: [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. Available from: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicstrive.com [academicstrive.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
